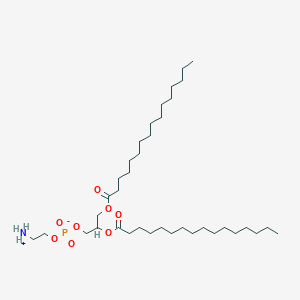

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine

概要

説明

シスコナゾールは、分子式がC19H15F3N2OSである化学化合物です。それは、その抗真菌性のために知られており、様々な医療や工業の用途に使用されています。 この化合物は、アゾール系抗真菌剤のクラスに属し、真菌細胞膜の重要な構成要素であるエルゴステロールの合成を阻害することによって、真菌の増殖を阻害することが知られています .

2. 製法

合成経路と反応条件: シスコナゾールの合成は、いくつかの段階を伴い、まず重要な中間体の調製から始まります。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、2,4-ジクロロベンジルクロリドと1H-1,2,4-トリアゾールを反応させることです。 この反応により、1-(2,4-ジクロロベンジル)-1H-1,2,4-トリアゾールが生成され、その後、同様の条件下で2,4-ジフルオロベンジルクロリドとさらに反応させると、シスコナゾールが生成されます .

工業的生産方法: シスコナゾールの工業的生産は、通常、高い収量と純度を確保するために最適化された反応条件を使用して、大規模な合成を行います。このプロセスには、結晶化、ろ過、乾燥などの段階が含まれる場合があり、最終的に純粋な形態で製品が得られます。 超臨界流体結晶化などの高度な技術を使用すると、化合物のバイオアベイラビリティと安定性を高めることができます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cisconazole involves several steps, starting with the preparation of the key intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. This reaction produces 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole, which is then further reacted with 2,4-difluorobenzyl chloride under similar conditions to yield cisconazole .

Industrial Production Methods: Industrial production of cisconazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The use of advanced techniques such as supercritical fluid crystallization can enhance the bioavailability and stability of the compound .

化学反応の分析

反応の種類: シスコナゾールは、以下を含む様々な化学反応を起こします。

酸化: シスコナゾールは、スルホキシドとスルホンを形成するために酸化することができます。

還元: この化合物は、対応するアルコールとアミンに還元することができます。

置換: シスコナゾールは、特にベンジル位置で求核置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: アジ化ナトリウムとシアン化カリウムなどの求核剤は、塩基性条件下で使用できます。

生成される主要な製品:

酸化: スルホキシドとスルホン。

還元: アルコールとアミン。

置換: アジドとニトリル。

4. 科学研究への応用

シスコナゾールは、以下を含む幅広い科学研究への応用があります。

化学: 有機合成の試薬として、および分析化学の標準として使用されます。

生物学: 抗真菌活性とその真菌細胞膜への影響について研究されています。

医学: 特にカンジダ種によって引き起こされる真菌感染症の治療に使用されます。

科学的研究の応用

Chemical Properties and Structure

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine has the following chemical properties:

- Molecular Formula : C37H74NO8P

- Molecular Weight : 691.97 g/mol

- Structure : It consists of two hexadecanoyl (palmitic acid) chains attached to a glycerol backbone, making it amphiphilic and capable of forming lipid bilayers upon hydration .

Membrane Dynamics

This compound is a crucial component of biological membranes. It participates in:

- Lipid Bilayer Formation : The compound self-organizes into bilayers due to its amphiphilic nature, which is essential for cellular compartmentalization.

- Membrane Fusion Processes : It plays a vital role in vesicle transport within cells, facilitating the fusion of membranes during processes such as exocytosis and endocytosis .

Drug Delivery Systems

The compound is being researched for its potential in drug delivery systems due to its ability to form liposomes. Key points include:

- Encapsulation of Therapeutics : Its lipid bilayer can encapsulate hydrophilic drugs, improving their bioavailability.

- Targeted Delivery : Modifications to the liposome structure can allow for targeted delivery of drugs to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects .

Food Science

In the food industry, this compound serves as:

- Emulsifier : It helps stabilize emulsions by reducing surface tension between oil and water phases.

- Food Additive : Its properties are utilized in various food products to enhance texture and stability .

Cosmetic Formulations

Due to its skin compatibility and emulsifying properties, this phospholipid is often included in cosmetic formulations for:

- Moisturizers : Enhancing skin hydration by forming a protective barrier.

- Stabilizing Creams and Lotions : Improving the consistency and texture of products .

Case Study 1: Drug Delivery Using Liposomes

A study demonstrated that liposomes composed of this compound effectively encapsulated anticancer drugs. The results indicated enhanced cellular uptake and cytotoxicity against cancer cells compared to free drug formulations. This underscores the potential of this phospholipid in targeted cancer therapies.

Case Study 2: Food Emulsification

Research conducted on various food emulsions revealed that incorporating this compound significantly improved stability during storage. The emulsifier maintained the quality of salad dressings over extended periods without phase separation.

作用機序

シスコナゾールは、エルゴステロールの生合成に関与する酵素であるラノステロール14α-デメチラーゼを阻害することによって、その抗真菌効果を発揮します。エルゴステロールは、真菌細胞膜の重要な構成要素であり、その阻害は膜透過性の増加につながり、最終的には細胞死をもたらします。 シスコナゾールの分子標的は、特にラノステロールの脱メチル化を担当するCYP51を含む、シトクロムP450酵素ファミリーです .

6. 類似の化合物との比較

シスコナゾールは、ミコナゾール、イソコナゾール、エコナゾールなどの他のアゾール系抗真菌剤に似ています。それらは、これらの化合物と区別する独自の特性を持っています。

ミコナゾール: 同様の作用機序ですが、分子構造と活性スペクトルが異なります。

イソコナゾール: 比較可能な抗真菌活性ですが、薬物動態特性が異なります。

エコナゾール: 同様の治療用途がありますが、化学的安定性と溶解性プロファイルが異なります .

類似の化合物のリスト:

- ミコナゾール

- イソコナゾール

- エコナゾール

- チオコナゾール

シスコナゾールの化学的安定性、溶解性、抗真菌活性のユニークな組み合わせにより、医療および産業の両方の用途において貴重な化合物となっています。

類似化合物との比較

- Miconazole

- Isoconazole

- Econazole

- Tioconazole

Cisconazole’s unique combination of chemical stability, solubility, and antifungal activity makes it a valuable compound in both medical and industrial applications.

生物活性

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine (also known as PE(16:0/16:0)) is a phospholipid that plays a significant role in biological membranes. As a member of the phosphatidylethanolamine (PE) family, it consists of two hexadecanoyl chains attached to a glycerol backbone and a phosphoethanolamine head group. This compound is crucial for various cellular processes, including membrane dynamics, signaling, and cellular metabolism.

- Molecular Formula : C37H74NO8P

- Molecular Weight : 691.515 g/mol

- CAS Number : 923-61-5

- IUPAC Name : (2-aminoethoxy)[(2R)-2,3-bis(hexadecanoyloxy)propoxy]phosphinic acid

Membrane Dynamics

This compound integrates into lipid bilayers, influencing membrane fluidity and stability. It is known to form stable bilayers that mimic natural cell membranes, providing a model for studying membrane dynamics and interactions with membrane proteins .

Cellular Signaling

This phospholipid is involved in various signaling pathways. Its incorporation into lipid rafts—microdomains within cell membranes—facilitates the organization of signaling molecules and influences neurotransmission and cell communication .

Antifungal Activity

Research has indicated that this compound exhibits antifungal properties by affecting fungal cell membranes. The compound disrupts the integrity of these membranes, leading to impaired fungal growth and viability .

Study on Membrane Fusion

In laboratory settings, this compound has been shown to enhance membrane fusion processes. A study demonstrated that liposomes containing this phospholipid fused more readily with target membranes compared to those lacking it. This property is particularly relevant for drug delivery systems where efficient membrane fusion is crucial for therapeutic efficacy .

Lipid Nanocarrier Applications

Recent research explored the use of lipid-based nanocarriers incorporating this compound for co-delivery of antiretroviral (ARV) agents and small interfering RNA (siRNA). These carriers facilitate crossing the blood-brain barrier, which is essential for treating central nervous system diseases like HIV-associated neurocognitive disorders .

Biochemical Pathways

This compound participates in several metabolic pathways:

- Lipid Metabolism : It interacts with enzymes that regulate lipid metabolism, influencing overall metabolic flux within cells .

- Subcellular Localization : This compound is found in various subcellular compartments such as the plasma membrane and endoplasmic reticulum, where it contributes to cellular homeostasis and function .

Dosage Effects in Animal Models

Studies on animal models indicate that the effects of this compound vary with dosage. Lower doses have been shown to effectively mimic natural cell membranes without causing significant toxicity, making it a candidate for therapeutic applications in drug formulation .

Summary Table of Findings

| Study | Findings | Implications |

|---|---|---|

| Membrane Fusion Study | Enhanced fusion rates in liposomes containing PE(16:0/16:0) | Potential for improved drug delivery systems |

| Antifungal Activity | Disruption of fungal cell membranes | Possible therapeutic applications against fungal infections |

| Lipid Nanocarrier Research | Effective co-delivery of ARV and siRNA across the blood-brain barrier | Advances in treatment strategies for CNS diseases |

特性

IUPAC Name |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKDGVPOSSLUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H74NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016031 | |

| Record name | Dipalmitoyl cephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5681-36-7 | |

| Record name | Dipalmitoylphosphatidylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5681-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmitoylcephaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005681367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipalmitoyl cephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl bishexadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAC-1,2-DIPALMITOYLGLYCERO-3-PHOSPHOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA85H5S0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。